molecular formula C8H4N2O2S2 B2503838 1,2-Di(thiazol-2-yl)ethane-1,2-dione CAS No. 114698-06-5

1,2-Di(thiazol-2-yl)ethane-1,2-dione

Cat. No. B2503838
CAS RN: 114698-06-5
M. Wt: 224.25
InChI Key: LAZLJTVFJQQPSX-UHFFFAOYSA-N
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Description

“1,2-Di(thiazol-2-yl)ethane-1,2-dione” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of “1,2-Di(thiazol-2-yl)ethane-1,2-dione” and its derivatives involves several steps . The process includes the use of hydrazonoyl halides, oxidative aminocarbonylation of the triple bond, and dearomative cyclization . The synthesis also involves the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “1,2-Di(thiazol-2-yl)ethane-1,2-dione” include amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Scientific Research Applications

Optical Properties in Synthetic Materials

1,2-Di(thiazol-2-yl)ethane-1,2-dione and its derivatives exhibit notable optical properties. For instance, studies on similar compounds have demonstrated that varying the chain length affects electronic polarizability and hyperpolarizabilities, which are essential characteristics in materials science, particularly for optical applications (Lukes et al., 2003).

Development of Ferroelectric Materials

The compound has been involved in the synthesis of new materials with ferroelectric properties. A study described the creation of a homochiral quinoxaline derivative with ferroelectric behavior, which has potential applications in electronics and materials science (Chen et al., 2010).

Crystal and Molecular Structure Analysis

Research on 1,2-Di(thiazol-2-yl)ethane-1,2-dione derivatives includes detailed crystallographic studies. These investigations provide insights into the molecular and crystal structure, which is critical for understanding the material properties and potential applications in pharmaceuticals and materials engineering (Percino et al., 2006).

Applications in Organic Synthesis

This compound is also used as a starting material or intermediate in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, demonstrating its versatility in organic synthesis (Milinkevich et al., 2008).

Future Directions

Thiazoles and their derivatives have a wide range of applications in the field of drug design and discovery . The future directions for “1,2-Di(thiazol-2-yl)ethane-1,2-dione” could involve further exploration of its pharmaceutical and biological activities, as well as its potential applications in different fields .

properties

IUPAC Name

1,2-bis(1,3-thiazol-2-yl)ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S2/c11-5(7-9-1-3-13-7)6(12)8-10-2-4-14-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZLJTVFJQQPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C(=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(thiazol-2-yl)ethane-1,2-dione

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